Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) is a synthetic analog of Creatine [, , , , , , , , , ]. As a substrate for Creatine Kinase, it is phosphorylated to form N-phosphorylcyclocreatine [, ], also referred to as Phosphocyclocreatine [, , , , , , , ]. This synthetic phosphagen exhibits distinct thermodynamic and kinetic properties compared to Creatine Phosphate, the naturally occurring phosphagen [, , ].
Cyclocreatine is actively transported into cells via a sodium-dependent process, similar to Creatine [, ]. Inside the cell, it interacts with Creatine Kinase to form Phosphocyclocreatine, which plays a crucial role in cellular energy homeostasis [, , , , , , , , , , , , ]. Notably, Phosphocyclocreatine exhibits higher stability compared to Creatine Phosphate [, ], allowing it to serve as a long-lasting energy reservoir in tissues like muscle, heart, and brain [, ].
Cyclocreatine is classified as a cyclic compound and specifically falls under the category of creatine analogs. It is derived from creatine, which is naturally found in vertebrates and synthesized from amino acids such as arginine, glycine, and methionine. Cyclocreatine has been studied for its potential therapeutic applications in various medical fields, particularly in cancer treatment and neuroprotection .
The synthesis of cyclocreatine has been described through several methods. One notable approach is the Rowley synthesis, which begins with the sodium salt of V-carboxymethyl-l,2-diaminoethane. The process involves maintaining this intermediate in solution and reacting it with cyanamide under controlled conditions to yield cyclocreatine .
Key parameters include:
Cyclocreatine possesses a unique molecular structure characterized by a cyclic arrangement that differentiates it from linear creatine. The compound crystallizes as a zwitterion in the monoclinic system, indicating that it contains both positive and negative charges within the same molecule .
Key structural features include:
Cyclocreatine undergoes various chemical reactions that are crucial for its biological activity. It can participate in phosphorylation reactions similar to creatine. Cyclocreatine can be phosphorylated by creatine kinase to form cyclocreatine phosphate, which serves as an energy reservoir in cells .
Key reactions include:
The mechanism of action of cyclocreatine primarily revolves around its ability to mimic creatine's function in energy metabolism. It facilitates the replenishment of adenosine triphosphate levels during periods of high energy demand. Additionally, cyclocreatine has been shown to suppress endogenous creatine metabolism in certain cancer cells, thereby impairing their growth and proliferation .
Key aspects include:
Cyclocreatine exhibits several notable physical and chemical properties:
Cyclocreatine has garnered attention for its potential applications across various fields:
Cyclocreatine (systematic name: 1-carboxymethyl-2-iminoimidazolidine) is a cyclic analog of endogenous creatine characterized by a distinct imidazoline ring structure. Its molecular formula is C5H9N3O2, with a molecular weight of 143.15 g/mol. The core structure features a planar five-membered heterocyclic ring formed by carbon and nitrogen atoms, with the guanidino group constrained within the cyclic system. This contrasts sharply with creatine's linear structure (N-methylguanidinoacetic acid), where rotational freedom exists around the methylene bridge connecting the carboxylic acid and guanidino groups [1] [5].
X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that cyclocreatine exists predominantly as a zwitterion under physiological conditions (pH 7.4), with the carboxylic acid group deprotonated (COO-) and the imino group protonated (=NH+). This ionic configuration significantly influences its intermolecular interactions and solubility profile. The bond angles within the imidazoline ring show slight deviations from ideal tetrahedral geometry due to ring strain, with C-N-C angles averaging 106.5° compared to 109.5° in unstrained systems. This constrained geometry affects both its chemical reactivity and biological interactions [2] [6].
Isomerism in cyclocreatine derivatives primarily manifests in two forms:
Table 1: Key Structural Parameters of Cyclocreatine vs. Creatine
Structural Feature | Cyclocreatine | Creatine |
---|---|---|
Core structure | 2-Iminoimidazolidine-1-acetate | N-Methylguanidinoacetate |
Bond length (C-N) in ring | 1.34 Å | Not applicable |
Torsional freedom | Restricted | High (C-N bond rotation) |
Predominant charge state | Zwitterion | Zwitterion |
Crystallographic density | 1.45 g/cm³ | 1.33 g/cm³ |
pKa (carboxyl) | 2.38 ± 0.05 | 2.63 ± 0.04 |
pKa (guanidino/imino) | 11.92 ± 0.07 | 13.38 ± 0.06 |
The synthesis of cyclocreatine and its analogs employs nucleophilic substitution and cyclocondensation reactions, with several optimized pathways developed to enhance yield and purity. The canonical route involves a two-step process starting from cyanamide and chloroacetic acid derivatives:
Alkylation of cyanamide: Chloroacetic acid reacts with cyanamide (H2N-C≡N) under basic conditions (NaOH, pH 10-11) to form N-carboxymethylcyanamide (ClCH2COOH + H2NCN → NCCNHCH2COOH). This intermediate is isolated as a sodium salt with yields typically reaching 65-70% after recrystallization [2] [6].
Ring-closing reaction: N-Carboxymethylcyanamide undergoes intramolecular cyclization in the presence of ethylene diamine (H2N-CH2-CH2-NH2) at elevated temperatures (80-90°C). This step forms the imidazoline ring through nucleophilic attack of the primary amine on the electrophilic cyano carbon, followed by proton transfer and dehydration. The reaction requires strict pH control (8.5-9.0) and produces cyclocreatine as a crystalline hydrate with overall yields of 45-52% from starting materials [6].
Alternative synthetic strategies have been developed to overcome limitations in scalability and purity:
Derivatization strategies focus on modifying the carboxyl group or imino nitrogen:
Table 2: Synthetic Methods for Cyclocreatine and Key Derivatives
Synthetic Route | Reagents | Conditions | Yield | Purity |
---|---|---|---|---|
Cyanamide-chloroacetate | ClCH2COOH, H2NCN, ethylenediamine | 80°C, pH 9, 6h | 45-52% | >95% |
Sarcosine-isothiourea | Sarcosine, S-methylisothiourea | 60°C, pH 10, 24h | 38-42% | 85-90% |
Microwave-assisted | N-Carboxymethylcyanamide, ethylenediamine | 150°C, 15 min, sealed vessel | 74-78% | >98% |
Di-acetyl creatine ethyl ester | Acetylated sarcosine, bromoethylacetate | 70°C, DMSO, 8h | 61% | 92% |
Cyclocreatine exhibits distinct physicochemical properties compared to creatine, significantly influencing its metabolic behavior and cellular uptake. While both compounds share zwitterionic character at physiological pH, cyclocreatine demonstrates enhanced lipophilicity as evidenced by its higher partition coefficient (log P = -1.42 vs. creatine's log P = -2.18 in octanol/water systems). This property facilitates passive diffusion across biological membranes, including the blood-brain barrier, without requiring transporter proteins [3] [5].
Key differences in biochemical reactivity include:
Metabolomic studies using stable isotope tracing (13C-creatine vs. 13C-cyclocreatine) reveal fundamental differences in cellular handling:
Table 3: Physicochemical Comparison of Cyclocreatine and Creatine
Property | Cyclocreatine | Creatine | Biological Implications |
---|---|---|---|
Molecular weight | 143.15 g/mol | 131.13 g/mol | Altered membrane permeability |
Water solubility (25°C) | 58 mg/mL | 140 mg/mL | Reduced solubility at high concentrations |
Partition coefficient (log P) | -1.42 | -2.18 | Enhanced passive diffusion |
Creatine kinase Km | 0.82 ± 0.07 mM | 0.76 ± 0.05 mM | Similar enzyme affinity |
Creatine kinase Vmax | 32 μmol/min/mg | 101 μmol/min/mg | Reduced phosphorylation rate |
Phosphorylated compound stability | t1/2 = 8.2 h (pH 7.4) | t1/2 = 2.3 h (pH 7.4) | Prolonged energy buffering |
Acid dissociation (pKa1) | 2.38 (carboxyl) | 2.63 (carboxyl) | Altered ionization in acidic microenvironments |
Acid dissociation (pKa2) | 11.92 (imino) | 13.38 (guanidino) | Reduced basicity |
Blood-brain barrier penetration | 0.85 ± 0.12 (Brain/Plasma) | 0.03 ± 0.01 (Brain/Plasma) | Transporter-independent CNS access |
These physicochemical distinctions underlie cyclocreatine's unique biological activities, including its ability to accumulate in tumor tissues with elevated energy demands and traverse the blood-brain barrier in creatine transporter deficiency disorders [1] [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0